molecular formula C22H26O5 B14647536 4-Butoxyphenyl 4-(pentanoyloxy)benzoate CAS No. 52811-91-3

4-Butoxyphenyl 4-(pentanoyloxy)benzoate

Cat. No.: B14647536
CAS No.: 52811-91-3
M. Wt: 370.4 g/mol
InChI Key: ZFMBBERNEOMMPC-UHFFFAOYSA-N
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Description

4-Butoxyphenyl 4-(pentanoyloxy)benzoate is a synthetic ester compound of interest in materials science and organic chemistry research. This chemical features a benzoate core structure that is functionalized with both butoxyphenyl and pentanoyloxy substituents. This molecular architecture is characteristic of a class of compounds studied for their liquid crystalline properties . Researchers value such esters for their ability to form ordered mesophases, making them potential candidates for the development of advanced display technologies, optical switches, and sensors. The compound's mechanism of action in these applications is based on its molecular alignment and response to external stimuli like electric fields or temperature changes, which alter its optical properties. Provided as a high-purity solid, 4-Butoxyphenyl 4-(pentanoyloxy)benzoate is intended for Research Use Only (RUO) and is not for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets prior to handling.

Properties

CAS No.

52811-91-3

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

(4-butoxyphenyl) 4-pentanoyloxybenzoate

InChI

InChI=1S/C22H26O5/c1-3-5-7-21(23)26-19-10-8-17(9-11-19)22(24)27-20-14-12-18(13-15-20)25-16-6-4-2/h8-15H,3-7,16H2,1-2H3

InChI Key

ZFMBBERNEOMMPC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxyphenyl 4-(pentanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-butoxyphenol and 4-pentanoyloxybenzoic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of 4-Butoxyphenyl 4-(pentanoyloxy)benzoate may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Butoxyphenyl 4-(pentanoyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoate esters .

Scientific Research Applications

4-Butoxyphenyl 4-(pentanoyloxy)benzoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for potential therapeutic applications and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Butoxyphenyl 4-(pentanoyloxy)benzoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Lipophilicity (logP) Melting Point (°C) Key Applications References
4-Butoxyphenyl 4-(pentanoyloxy)benzoate 4-butoxyphenyl, 4-pentanoyloxy ~4.2 (estimated) Not reported Liquid crystals, drug delivery [1], [12]
4-Methoxyphenyl 4-(6-Hydroxyhexyloxy)benzoate 4-methoxyphenyl, 4-hydroxyhexyloxy 3.8 (calculated) 85–90 Liquid crystal displays [11]
Biotinyl-methyl 4-(amidomethyl)benzoate Biotinyl, amidomethyl 1.5 (experimental) 150–155 Enzyme inhibition (biotinidase) [4]
Butyl 4-hydroxybenzoate 4-hydroxy, butyl ester 2.1 68–72 Preservative, antimicrobial [8], [10]
Ethyl 4-(dimethylamino)benzoate 4-dimethylamino, ethyl ester 1.8 34–36 Photopolymerization initiator [7]

Key Observations:

Lipophilicity: The butoxy and pentanoyloxy groups in the target compound likely confer higher lipophilicity (estimated logP ~4.2) compared to shorter-chain analogues like butyl 4-hydroxybenzoate (logP 2.1) . This aligns with trends observed in 4-alkoxyethoxy benzoates, where longer alkoxy chains increase logP .

Thermal Stability: Compounds with branched or aromatic substituents, such as 4-Methoxyphenyl 4-(6-Hydroxyhexyloxy)benzoate, exhibit higher melting points (85–90°C) due to intermolecular hydrogen bonding .

Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates high reactivity as a co-initiator in resins, attributed to electron-donating dimethylamino groups . In contrast, the target compound’s alkoxy groups are less reactive, favoring stability in non-polar environments.

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